
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, also known by its CAS number 3493-72-9, is a chemical compound with the molecular formula C13H9ClN2O2. This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 2-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, can be synthesized through several methods. One common method involves the reaction of benzenecarboximidoyl chloride with 2-nitroaniline under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols, solvents such as dichloromethane, and catalysts like triethylamine.
Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of N-(2-nitrophenyl)benzenecarboximidates or N-(2-nitrophenyl)benzenecarboxamides.
Reduction: Formation of N-(2-aminophenyl)benzenecarboximidoyl chloride.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Aplicaciones Científicas De Investigación
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, involves its reactivity with nucleophiles and electrophiles. The compound’s molecular targets include various functional groups in organic molecules, leading to the formation of new chemical bonds. The pathways involved in its reactions include nucleophilic substitution, reduction, and oxidation, which are facilitated by the presence of the nitro and chloride groups .
Comparación Con Compuestos Similares
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, can be compared with other similar compounds such as:
Benzenecarboximidoyl chloride, N-phenyl-: Similar structure but lacks the nitro group, leading to different reactivity and applications.
Benzenecarboximidoyl chloride, N-(4-nitrophenyl)-: Similar structure with the nitro group in the para position, affecting its chemical properties and reactivity.
Benzenecarboximidoyl chloride, N-(3-nitrophenyl)-: Similar structure with the nitro group in the meta position, leading to variations in its chemical behavior.
The uniqueness of benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, lies in the specific positioning of the nitro group, which influences its reactivity and applications in various fields.
Propiedades
Número CAS |
3493-72-9 |
|---|---|
Fórmula molecular |
C13H9ClN2O2 |
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
N-(2-nitrophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9ClN2O2/c14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16(17)18/h1-9H |
Clave InChI |
WTASXZBNJZPLDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
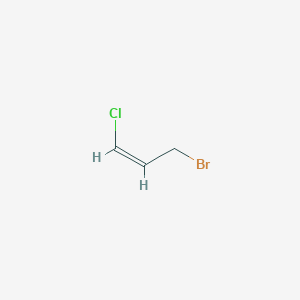
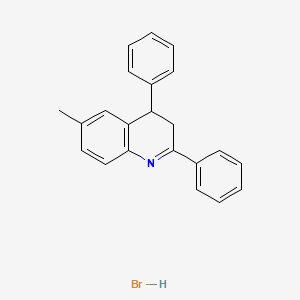

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14140390.png)

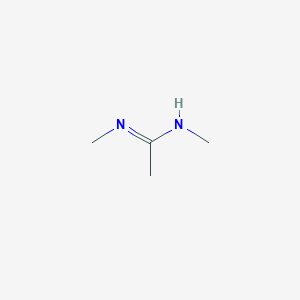
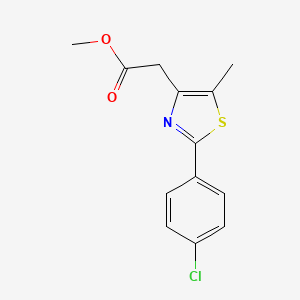
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)
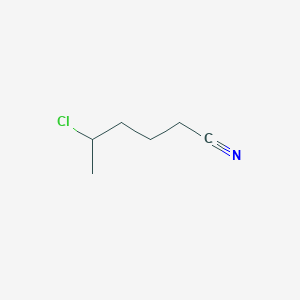
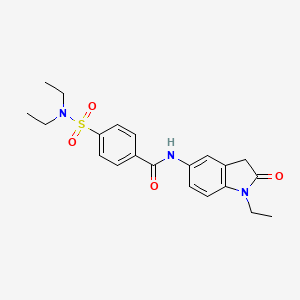
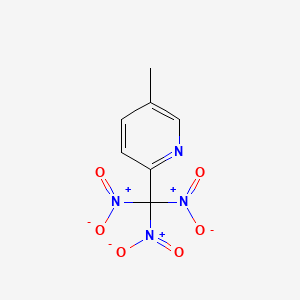
![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
